Summary of the Application: Thieno[2,3-c]pyridine derivatives have been used in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors . GRK2 is a cytoplasmic protein that plays a crucial role in the development and progression of cardiovascular diseases, such as heart failure .
Methods of Application or Experimental Procedures: The thieno[2,3-c]pyridine scaffold was used to prepare a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs . A structure-driven optimization process was followed, and a collection of potent and highly ligand efficient inhibitors were prepared and characterized .
Results or Outcomes: The study identified a hit compound bearing the thieno[2,3-c]pyridine moiety. This compound showed potential as an inhibitor of the GRK2 kinase .
Summary of the Application: Thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Methods of Application or Experimental Procedures: The synthesis involved heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .
Results or Outcomes: The study resulted in the successful synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .
Summary of the Application: Picolinamide, a derivative of nicotinic acid, has been used for the prevention and treatment of cancer by activating the RUNX3 gene .
Methods of Application or Experimental Procedures: Picolinamide was used as a template in the preparation of a molecular imprinting polymer . It was also used in a study to evaluate the kinetics and mechanism of liberation of picolinamide from chromium (III)-picolinamide complexes in HClO4 .
Results or Outcomes: The study showed that Picolinamide could be a potential therapeutic agent for cancer treatment by activating the RUNX3 gene .
Summary of the Application: Furo[2,3-c]pyridine derivatives have been used as α7 nicotinic acetylcholine receptor agonists, which could potentially be used for the treatment of cognitive impairments in schizophrenia .
Methods of Application or Experimental Procedures: The compound N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) was synthesized and tested for its activity on the α7 nicotinic acetylcholine receptor .
Results or Outcomes: The compound showed promising results as an effective and selective α7 nAChR agonist with excellent in vitro properties .
Summary of the Application: Thieno[2,3-c]pyridine derivatives have been used in the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a cytoplasmic protein that plays a crucial role in the development and progression of cardiovascular diseases, such as heart failure .
Methods of Application or Experimental Procedures: A diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared as starting points for future drug discovery programs . A structure-driven optimization process was followed, and a collection of potent and highly ligand efficient inhibitors were prepared and characterized .
The compound 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic molecule characterized by its complex structure that includes a tetrahydrothieno[2,3-c]pyridine core. This compound features a naphthamide moiety and an isopropyl group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 319.84 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.
The chemical behavior of 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be understood through several key reactions:
Research indicates that compounds similar to 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant biological activities. These include:
The synthesis of 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves several steps:
The detailed synthetic route can be referenced from patents and scientific literature that outline specific conditions and reagents used in the process .
The applications of 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride span various fields:
Several compounds share structural similarities with 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Structure | Lacks naphthalene moiety; simpler structure |
| 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Structure | Contains benzyl group instead of naphthalene; different biological profile |
| 4-(Dimethylamino)-6-isopropyl-4H-thieno[3,2-c]pyridin-3-one | Structure | Features a keto group; altered reactivity |
These compounds illustrate variations in substituents that affect their biological activity and chemical reactivity. The unique combination of the naphthamide and tetrahydrothienopyridine structures in 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride may confer distinct pharmacological properties compared to these similar compounds.